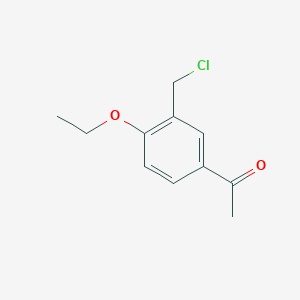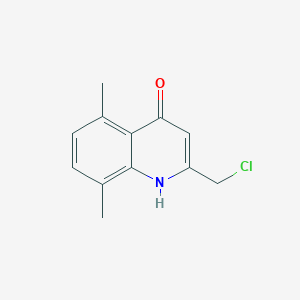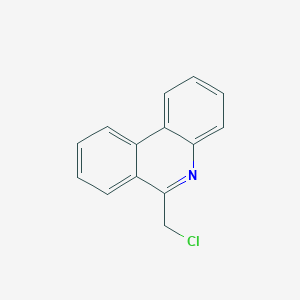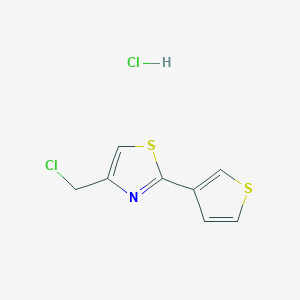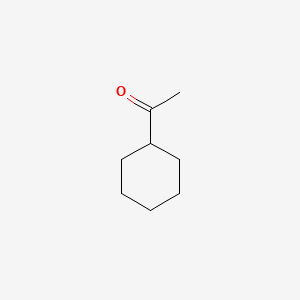
Cyclohexyl methyl ketone
Vue d'ensemble
Description
Cyclohexyl methyl ketone is an organic compound with the molecular formula C8H14O . It can be used to produce acetoxycyclohexane and is also used as a pharmaceutical intermediate . The molecule contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 ketone .
Synthesis Analysis
This compound can be synthesized through various methods. One approach involves the use of Escherichia coli that has been metabolically engineered to over-express two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . Another method involves the photocatalytic asymmetric synthesis of α-Trialkyl-α-tertiary amines .
Molecular Structure Analysis
The molecular weight of this compound is 126.2 g/mol . The molecule contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 ketone .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be reduced using an in situ-formed iridium catalyst . It can also participate in reactions such as the Baeyer-Villiger Oxidation, which converts ketones to esters and cyclic ketones to lactones .
Physical And Chemical Properties Analysis
This compound is not miscible or difficult to mix in water . Its spectroscopic properties in proton spectra are not very useful for identification purposes, but C13 NMR spectra are very useful .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl Ketones from Carboxylic Acids : Cyclohexyl methyl ketone is synthesized from cyclohexanecarboxylic acid using 1,2-dimethoxyethane as a solvent. This process is significant in the field of organic synthesis, demonstrating the transformation of carboxylic acids to methyl ketones (Bare & House, 2003).
Competitive Hydrogenation Studies : this compound plays a role in the study of competitive hydrogenation reactions. Its reactivity in the presence of group VIII metal catalysts has been analyzed, contributing to the understanding of catalytic processes in organic chemistry (Tanaka, Takagi, Nomura, & Kobayashi, 1974).
Biomimetic Synthesis : this compound compounds have been successfully synthesized biomimetically, using benzimidazolium salt and Grignard reagents. This method provides insights into biomimetic approaches in chemical synthesis (Jian, 2008).
Fragrance and Industrial Applications
- Fragrance Material Review : Cyclohexyl methyl pentanone, closely related to this compound, has been extensively reviewed for its use as a fragrance ingredient. This review provides valuable information on the toxicology and safety of such ketone compounds in fragrance applications (Scognamiglio, Letizia, & Api, 2013).
Catalysis and Organic Transformations
- Catalysis in Hydrodeoxygenation : this compound has been used in the study of hydrodeoxygenation of aliphatic ketones. This research contributes to understanding catalysis in organic transformations, particularly in the conversion of ketones to alkanes (Kong, Lai, Tian, Li, Yan, & Chen, 2013).
Biochemical and Molecular Studies
- Fungitoxicity of Glutarimide Derivatives : Research on the structure and fungitoxicity of cycloheximide and related derivatives, including this compound, has implications in biochemical studies, especially in understanding the activity of glutarimide antibiotics (Siegel, Sisler, & Johnson, 1966).
Mécanisme D'action
1-Cyclohexylethanone, also known as Cyclohexyl methyl ketone or 1-Cyclohexylethan-1-one, is a methyl ketone that is cyclohexane substituted by an acetyl group at position 1 . Here we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclohexylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKADJTWUGDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231674 | |
| Record name | Cyclohexyl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823-76-7 | |
| Record name | Cyclohexyl methyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl methyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl methyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL METHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53404H6B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclohexyl methyl ketone?
A1: this compound (also known as acetylcyclohexane) has the molecular formula C8H14O and a molecular weight of 126.2 g/mol.
Q2: Are there any reported computational studies investigating the factors controlling enantioselectivity in reactions involving this compound?
A2: Yes, a DFT-PBE level computational study investigated the asymmetric hydrogenation of this compound catalyzed by a ruthenium(II) complex [trans-Ru(H)2(S, S-dpen)(S-xylbinap)] []. The study revealed that the low enantioselectivity (37%) observed with this dialkyl ketone is attributed to small differences in activation and binding energies, which are crucial factors for differentiating between the two alkyl groups during the reaction.
Q3: Can this compound be used as a starting material in multicomponent reactions?
A3: Yes, this compound participates in iodine-catalyzed three-component Mannich reactions with aromatic aldehydes and aromatic amines to synthesize β-amino carbonyl compounds []. This reaction offers a mild, efficient, and one-pot method for preparing these valuable compounds.
Q4: Are there any documented photochemical reactions involving this compound derivatives?
A4: Research shows that the photolysis of 1,2;3,4-diepoxy-2,6,6-trimethyl-1-cyclohexyl methyl ketone under irradiation (λ > 280 nm, MeCN) primarily results in γ-H abstraction [, ]. This process leads to the formation of various products, including cyclobutanols, through cyclization and cleavage reactions.
Q5: Has this compound been explored in the development of antimalarial agents?
A5: Studies have investigated novel derivatives of puberulic acid, a naturally occurring tropone, for their antimalarial activity. Replacing the carboxylic acid moiety of puberulic acid with esters, amides, and ketones resulted in derivatives exhibiting potent antimalarial activity []. Notably, the this compound derivative demonstrated significant in vivo antiparasitic effects in a Plasmodium berghei-infected mouse model at an oral dose of 15 mg/kg without apparent toxicity.
Q6: Is there evidence of this compound participating in acid-catalyzed rearrangements?
A8: Yes, research demonstrates the acid-catalyzed rearrangement of 8-(p-hydroxyphenyl)oct-3-en-2-one to [2-(p-hydroxyphenyl)cyclohexyl] methyl ketone involving an intramolecular hydride shift, confirmed through deuterium labeling []. This rearrangement highlights the potential for this compound derivatives to undergo structural transformations under specific reaction conditions.
Q7: Is there research on enzymes that can utilize this compound as a substrate?
A9: Researchers have cloned, expressed, and characterized a eukaryotic cycloalkanone monooxygenase from Cylindrocarpon radicicola ATCC 11011 [, ]. While the specific activity with this compound is not mentioned in the abstracts, the enzyme's ability to act on cycloalkanones suggests its potential involvement in the metabolism or biotransformation of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)


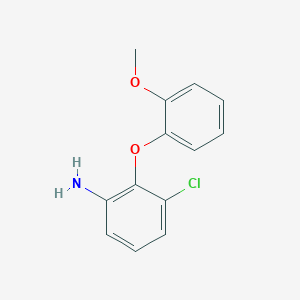
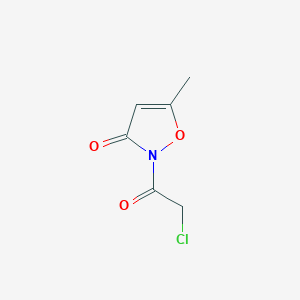
![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)
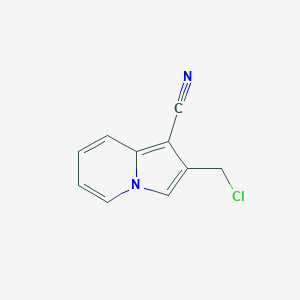

![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)

